molecular formula C16H12ClF2NO4S B3098044 methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate CAS No. 1327196-64-4

methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate

Cat. No. B3098044
CAS RN: 1327196-64-4
M. Wt: 387.8
InChI Key: FRLXBMASWGKOPU-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate, also known as CDDO-Me, is a synthetic triterpenoid compound that has attracted significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate is complex and involves multiple pathways. One of the key pathways involves the activation of the Nrf2-Keap1 pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate activates this pathway by binding to Keap1 and preventing it from degrading Nrf2, which then translocates to the nucleus and activates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate has been shown to have a number of biochemical and physiological effects, including:
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth in animal models
- Protection of neurons from oxidative stress and inflammation
- Reduction of inflammation in animal models
- Activation of the Nrf2-Keap1 pathway
- Increased expression of antioxidant and detoxification genes
- Inhibition of pro-inflammatory cytokine production

Advantages and Limitations for Lab Experiments

Methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate has several advantages and limitations for lab experiments. One advantage is its broad range of therapeutic effects, which makes it a useful tool for studying various diseases and biological processes. Another advantage is its high potency, which allows for the use of lower concentrations in experiments. However, one limitation is its relatively high cost compared to other compounds. Another limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate, including:
- Development of new methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate derivatives with improved properties
- Investigation of the mechanism of action of methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate in different biological contexts
- Evaluation of the safety and efficacy of methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate in clinical trials
- Exploration of the potential use of methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate in combination with other drugs or therapies
- Investigation of the role of methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate in aging and age-related diseases
In conclusion, methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate is a synthetic triterpenoid compound that has shown promise in scientific research due to its anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action involves the activation of the Nrf2-Keap1 pathway, and it has several advantages and limitations for lab experiments. Future research on methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate could lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In neurodegenerative diseases, methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of diseases such as Alzheimer's and Parkinson's. In inflammation research, methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

methyl (E)-2-(3-chlorophenyl)sulfonyl-3-(3,4-difluoroanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2NO4S/c1-24-16(21)15(9-20-11-5-6-13(18)14(19)8-11)25(22,23)12-4-2-3-10(17)7-12/h2-9,20H,1H3/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLXBMASWGKOPU-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate

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